SAV13

Description

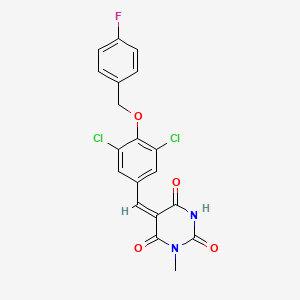

The exact mass of the compound 5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 422.0236405 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-[[3,5-dichloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2FN2O4/c1-24-18(26)13(17(25)23-19(24)27)6-11-7-14(20)16(15(21)8-11)28-9-10-2-4-12(22)5-3-10/h2-8H,9H2,1H3,(H,23,25,27)/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEBCVDGOYRISM-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)C(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)/C(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imatinib in Chronic Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib mesylate, a cornerstone in targeted cancer therapy, has revolutionized the treatment of Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, detailing its primary target, the constitutively active BCR-ABL tyrosine kinase, and the subsequent impact on downstream signaling pathways. This document summarizes key quantitative data on Imatinib's efficacy from seminal clinical trials and in vitro studies. Furthermore, it outlines detailed experimental protocols for assays crucial to the evaluation of Imatinib's activity and provides visual representations of the core biological processes and experimental workflows through Graphviz diagrams.

Introduction: The Molecular Pathogenesis of CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11).[1] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating the oncogenic fusion gene BCR-ABL.[1][2] The resulting BCR-ABL protein is a constitutively active, non-receptor tyrosine kinase that drives uncontrolled proliferation of granulocytes.[1][2][3] The tyrosine kinase activity of the ABL domain becomes permanently activated, leading to the autophosphorylation of the BCR-ABL protein and the subsequent phosphorylation of numerous downstream substrates.[1][3][4] This aberrant signaling cascade promotes cell proliferation, inhibits apoptosis, and alters cell adhesion and migration, hallmarks of the CML phenotype.[5]

Imatinib: A Targeted Tyrosine Kinase Inhibitor

Imatinib mesylate is a small molecule inhibitor that specifically targets the ATP-binding site of the ABL kinase domain.[3][4][6] By competitively inhibiting the binding of ATP, Imatinib prevents the phosphorylation of BCR-ABL and its downstream substrates, effectively blocking the signaling cascade that drives CML.[3][6] This targeted inhibition leads to the induction of apoptosis in BCR-ABL-positive cells.[7]

Molecular Targets of Imatinib

While the primary target of Imatinib in CML is the BCR-ABL kinase, it also exhibits inhibitory activity against other tyrosine kinases, including:

-

c-KIT (Stem cell factor receptor): Imatinib is effective against gastrointestinal stromal tumors (GISTs) that harbor activating mutations in c-KIT.[8][9]

-

PDGFR (Platelet-derived growth factor receptor): The drug shows efficacy in myeloproliferative neoplasms driven by activating mutations in PDGFR.[8][9]

-

ARG (Abelson-related gene): Imatinib also inhibits the ABL-related gene (ARG) kinase.[8]

The high selectivity of Imatinib for these kinases contributes to its favorable safety profile compared to traditional cytotoxic chemotherapy.[9]

Signaling Pathways Modulated by Imatinib

The constitutive activation of BCR-ABL triggers a complex network of downstream signaling pathways. Imatinib's inhibition of BCR-ABL effectively shuts down these pro-survival and proliferative signals.

Quantitative Data on Imatinib Efficacy

The clinical efficacy of Imatinib has been extensively documented in numerous studies. The landmark International Randomized Study of Interferon and STI571 (IRIS) trial established Imatinib as the standard of care for newly diagnosed CML patients.

Clinical Trial Data: The IRIS Study

| Outcome | Imatinib | Interferon-α + Cytarabine |

| Complete Cytogenetic Response (CCyR) at 18 months | 76.2%[10] | 14.5%[10] |

| Cumulative Best CCyR (7-year follow-up) | 82%[11] | - |

| Major Molecular Response (MMR) at 12 months | 31.7% - 40.2%[12] | - |

| 10-Year Overall Survival | 83.3%[10][13] | - |

| Freedom from Progression to Accelerated/Blast Crisis (7-year follow-up) | 93%[11] | - |

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Cell Line | BCR-ABL Status | Imatinib IC50 (µM) | Reference |

| K562 | Positive | ~0.25 - 0.35 | [14][15] |

| KU812 | Positive | ~0.2 | [14] |

| KCL22 | Positive | ~0.15 | [14] |

| JURL-MK1 | Positive | ~0.2 - 0.3 | [16] |

| MOLM-7 | Positive | ~0.2 - 0.3 | [16] |

| K562/DOX (Imatinib-resistant) | Positive (P-gp overexpression) | 6.65 | [17] |

Experimental Protocols

In Vitro Kinase Assay for BCR-ABL Inhibition

This protocol outlines a method to assess the direct inhibitory effect of Imatinib on BCR-ABL kinase activity.

Objective: To determine the IC50 of Imatinib for BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

GST-Crk fusion protein (as substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)

-

Imatinib mesylate (serial dilutions)

-

Phospho-Crk specific antibody

-

SDS-PAGE and Western blotting reagents or scintillation counter

Procedure:

-

Prepare serial dilutions of Imatinib in the kinase assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, GST-Crk substrate, and the various concentrations of Imatinib.

-

Initiate the kinase reaction by adding ATP. For radioactive assays, include γ-32P-ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the GST-Crk substrate.

-

For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-Crk specific antibody to detect the level of substrate phosphorylation.[18]

-

Quantify the band intensities and calculate the percentage of inhibition for each Imatinib concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Imatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/XTT)

This protocol describes a colorimetric assay to measure the effect of Imatinib on the viability of CML cell lines.

Objective: To determine the effect of Imatinib on the proliferation and viability of CML cells.

Materials:

-

CML cell lines (e.g., K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Imatinib mesylate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.[19]

-

Prepare serial dilutions of Imatinib in the complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of Imatinib. Include a vehicle control (medium with DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][20]

-

Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.[19]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]

-

Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Imatinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Mechanisms of Imatinib Resistance

Despite the remarkable success of Imatinib, some patients develop resistance. The mechanisms of resistance can be broadly categorized as BCR-ABL dependent or BCR-ABL independent.

BCR-ABL Dependent Resistance

-

Point mutations in the ABL kinase domain: This is the most common mechanism of acquired resistance.[21] Mutations can interfere with Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's efficacy. The T315I "gatekeeper" mutation is a notable example, conferring resistance to Imatinib and second-generation TKIs like dasatinib and nilotinib.[21][22]

-

Amplification of the BCR-ABL gene: Increased expression of the BCR-ABL protein can overcome the inhibitory effects of standard doses of Imatinib.[21]

BCR-ABL Independent Resistance

-

Activation of alternative signaling pathways: Upregulation of pathways such as the Src family kinases can provide alternative survival signals to the CML cells, bypassing the need for BCR-ABL signaling.[5]

-

Drug efflux: Overexpression of drug transporters like P-glycoprotein (P-gp) can actively pump Imatinib out of the cell, reducing its intracellular concentration.[17]

Conclusion

Imatinib has fundamentally altered the prognosis for patients with CML, transforming a once-fatal disease into a manageable chronic condition for many.[13][23] Its success is a testament to the power of targeted therapy, stemming from a deep understanding of the molecular drivers of the disease. This guide has provided a detailed overview of Imatinib's mechanism of action, from its specific molecular target to its impact on cellular signaling and its clinical efficacy. The provided experimental protocols serve as a foundation for further research into tyrosine kinase inhibitors and the ongoing efforts to overcome drug resistance. The continued study of the intricate signaling networks in CML will undoubtedly pave the way for the development of even more effective and durable therapies.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vitro kinase assay [bio-protocol.org]

- 19. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Leukemia - Wikipedia [en.wikipedia.org]

The Genesis of a Targeted Therapy: An In-depth Technical History of Imatinib's Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal scientific discoveries and experimental methodologies that led to the development of Imatinib (Gleevec®), a paradigm-shifting targeted cancer therapy. By examining the foundational research, preclinical validation, and early clinical trials, we provide a comprehensive overview for professionals in the field of drug discovery and oncology.

Foundational Discovery: The Philadelphia Chromosome and the BCR-Abl Oncoprotein

The story of Imatinib begins not in a pharmaceutical lab, but with a fundamental discovery in cytogenetics. In 1960, Peter Nowell and David Hungerford observed an abnormally small chromosome in the leukemia cells of patients with Chronic Myeloid Leukemia (CML), which they named the "Philadelphia chromosome".[1][2][3] This was the first consistent chromosomal abnormality linked to a specific cancer, suggesting a genetic basis for the disease.[4]

Decades later, in 1973, Janet Rowley identified that the Philadelphia chromosome was the result of a reciprocal translocation between chromosomes 9 and 22, denoted as t(9;22)(q34;q11).[5][6] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene from chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating a novel fusion gene: BCR-Abl.[2][7]

Subsequent research demonstrated that the resulting BCR-Abl fusion protein is a constitutively active tyrosine kinase.[8][9] Unlike the normal ABL protein, which is tightly regulated, the BCR-Abl oncoprotein continuously phosphorylates a host of downstream substrates, driving uncontrolled cell proliferation and inhibiting apoptosis, the hallmarks of CML.[10][11]

The Dawn of Targeted Drug Discovery: The Search for a Kinase Inhibitor

The identification of BCR-Abl as the molecular driver of CML presented a clear therapeutic target. The hypothesis was simple yet revolutionary: a drug that could specifically inhibit the tyrosine kinase activity of BCR-Abl could selectively kill CML cells while sparing healthy cells.[12]

In the late 1980s and early 1990s, biochemist Nicholas Lydon and his team at Ciba-Geigy (now Novartis) embarked on a mission to find such a compound.[13][14] This endeavor involved screening vast libraries of chemical compounds for their ability to inhibit tyrosine kinases.

Key Preclinical Experiments

The preclinical development of Imatinib, then known as STI-571, involved a series of critical experiments to establish its potency, selectivity, and mechanism of action.

The initial screening process relied on in vitro kinase assays to identify compounds that could inhibit the enzymatic activity of the ABL kinase.

Experimental Protocol: In Vitro ABL Kinase Inhibition Assay (Conceptual)

-

Protein Purification: Recombinant ABL kinase domain was expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).

-

Substrate: A synthetic peptide substrate containing a tyrosine residue, such as a poly(Glu, Tyr) random copolymer, was used.

-

Kinase Reaction: The purified ABL kinase was incubated with the peptide substrate, ATP (radiolabeled with ³²P or ³³P), and varying concentrations of the test compound (Imatinib) in a suitable kinase buffer.

-

Detection of Phosphorylation: The reaction mixture was then spotted onto a phosphocellulose membrane, which binds the phosphorylated peptide. Unincorporated radiolabeled ATP was washed away.

-

Quantification: The amount of radioactivity incorporated into the peptide substrate was measured using a scintillation counter. The concentration of Imatinib that inhibited 50% of the kinase activity (IC50) was then calculated.

To determine if the in vitro kinase inhibition translated to an effect in a cellular context, researchers utilized cell lines dependent on BCR-Abl for their survival and proliferation.

Experimental Protocol: Ba/F3 Cell Proliferation Assay

-

Cell Line: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, was engineered to express the BCR-Abl oncoprotein. This rendered the cells IL-3 independent, with their proliferation now driven by BCR-Abl activity.

-

Cell Culture: Ba/F3-BCR-Abl cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells were seeded in 96-well plates and treated with a range of Imatinib concentrations for a specified period (e.g., 48-72 hours).

-

Viability Assessment (MTS Assay): Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. MTS is reduced by metabolically active cells to a colored formazan product.

-

An MTS reagent solution was added to each well.

-

The plates were incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader.

-

-

Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of Imatinib that inhibits cell proliferation by 50%, was determined.

To confirm that Imatinib's effect on cell proliferation was due to the inhibition of its intended target, western blot analysis was performed to measure the phosphorylation status of BCR-Abl and its downstream substrates.

Experimental Protocol: Western Blot for Phospho-BCR-Abl

-

Cell Lysis: BCR-Abl expressing cells (e.g., K562, a human CML cell line) were treated with various concentrations of Imatinib. After treatment, the cells were lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for the phosphorylated form of a tyrosine residue on ABL (e.g., anti-phospho-Abl).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light signal was detected on X-ray film or with a digital imaging system.

-

Loading Control: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total BCR-Abl or a housekeeping protein like β-actin.

Quantitative Data Summary

The preclinical experiments yielded crucial quantitative data that demonstrated the potency and selectivity of Imatinib.

| Target | Assay Type | IC50 Value | Reference |

| BCR-Abl | In Vitro Kinase Assay | ~0.6 µM | [15] |

| c-Kit | In Vitro Kinase Assay | ~0.1 µM | [15] |

| PDGFR | In Vitro Kinase Assay | ~0.1 µM | [15] |

| BCR-Abl expressing cells | Cell Proliferation Assay | Varies by cell line | [16] |

The Pivotal Role of Brian Druker and Early Clinical Trials

While the preclinical data were promising, the transition to clinical development was championed by Dr. Brian Druker, an oncologist at Oregon Health & Science University.[17][18] He recognized the immense potential of Imatinib and spearheaded the clinical trials that would ultimately prove its efficacy in patients.

The first Phase I clinical trial of Imatinib in CML patients began in 1998.[8][14] The results were unprecedented.

Phase I Clinical Trial in Chronic Phase CML

| Patient Cohort | Number of Patients | Treatment | Complete Hematologic Response (CHR) | Major Cytogenetic Response (MCyR) | Reference |

| Chronic Phase CML (after IFN-α failure) | 54 | Imatinib ≥300 mg/day | 98% (53/54) | 31% | [16] |

The IRIS Trial: A Landmark Study

The success of the initial trials led to the International Randomized Study of Interferon and STI571 (IRIS) trial, a large-scale Phase III study that compared Imatinib to the then-standard of care, interferon-alfa plus cytarabine, in newly diagnosed chronic phase CML patients.[19]

| Outcome (at 18 months) | Imatinib Arm | Interferon-α + Cytarabine Arm | Reference |

| Complete Hematologic Response | 95.3% | 55.5% | [19] |

| Major Cytogenetic Response | 85.2% | 22.1% | [19] |

| Complete Cytogenetic Response | 73.8% | 7.6% | [19] |

| Progression to Accelerated or Blast Phase | 3.3% | 14.5% | [19] |

The overwhelming success of the IRIS trial led to the rapid FDA approval of Imatinib in May 2001 for the treatment of CML.[8]

Expanding the Target: Imatinib in Gastrointestinal Stromal Tumors (GIST)

Further research revealed that Imatinib also potently inhibits another tyrosine kinase, c-KIT.[15] Mutations in the c-KIT gene are the primary driver of most Gastrointestinal Stromal Tumors (GIST). This discovery led to the successful clinical development of Imatinib for the treatment of GIST.[8][20]

Signaling Pathways and Mechanism of Action

The remarkable efficacy of Imatinib stems from its ability to specifically bind to the ATP-binding pocket of the BCR-Abl and c-KIT kinases, locking them in an inactive conformation and preventing the phosphorylation of their downstream targets.[21][22]

BCR-Abl Signaling Pathway

Caption: Simplified BCR-Abl signaling pathways leading to proliferation and survival.

c-KIT Signaling Pathway in GIST

Caption: Key downstream signaling pathways activated by mutated c-KIT in GIST.

Conceptual Experimental Workflow for Imatinib Discovery

Caption: Conceptual workflow from compound screening to clinical approval of Imatinib.

Conclusion

The discovery of Imatinib represents a landmark achievement in the history of oncology, ushering in the era of precision medicine. It is a testament to the power of understanding the fundamental molecular drivers of cancer and designing therapies to specifically target those drivers. The journey from the initial cytogenetic observation of the Philadelphia chromosome to the development of a life-saving oral medication involved decades of dedicated research across multiple disciplines. This technical guide has outlined the key experimental methodologies and quantitative data that underpinned this revolutionary drug's development, providing a valuable resource for the next generation of cancer researchers and drug developers.

References

- 1. researchgate.net [researchgate.net]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. karger.com [karger.com]

- 4. High rates of durable response are achieved with imatinib after treatment with interferon α plus cytarabine: results from the International Randomized Study of Interferon and STI571 (IRIS) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In vitro inhibitory effects of imatinib mesylate on stromal cells and hematopoietic progenitors from bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. youtube.com [youtube.com]

- 12. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 13. cancernetwork.com [cancernetwork.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTS Viability assays [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cell viability assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Imatinib's Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a pioneering example of targeted cancer therapy, has revolutionized the treatment of specific malignancies by selectively inhibiting key protein tyrosine kinases. As a 2-phenylaminopyrimidine derivative, imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1] This technical guide provides a comprehensive overview of imatinib's primary protein targets, the signaling cascades they regulate, quantitative measures of its inhibitory activity, and detailed protocols for key experimental assays.

Core Protein Targets and Inhibitory Activity

Imatinib's therapeutic efficacy stems from its potent inhibition of a select group of tyrosine kinases, primarily the Abelson murine leukemia viral oncogene homolog 1 (ABL), the KIT proto-oncogene receptor tyrosine kinase (c-KIT), and the platelet-derived growth factor receptors (PDGFR).

Quantitative Inhibitory Activity of Imatinib

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for imatinib against its primary targets can vary based on whether they are determined in cell-free biochemical assays or in cell-based assays.

| Target Protein | Assay Type | IC50 (µM) | Reference |

| v-Abl | Cell-free/Cell-based | 0.6 | [2][3][4] |

| c-KIT | Cell-free/Cell-based | 0.1 | [2][3][4] |

| PDGFR | Cell-free/Cell-based | 0.1 | [2][3][4] |

| PDGFRα | In vitro kinase assay | 0.071 | [5] |

| PDGFRβ | In vitro kinase assay | 0.607 | [5] |

Note: IC50 values can vary between different studies and experimental conditions.

Resistance to imatinib can emerge through mutations in the kinase domain of its target proteins. These mutations can alter the conformation of the ATP-binding pocket, thereby reducing imatinib's binding affinity and increasing the IC50 value.[6][7] For instance, the T315I "gatekeeper" mutation in BCR-ABL confers a high level of resistance to imatinib.[7]

Signaling Pathways Targeted by Imatinib

Imatinib's anti-cancer effects are a direct result of its ability to interrupt the signaling cascades initiated by its target kinases. These pathways are crucial for cell growth, proliferation, differentiation, and survival.

The BCR-ABL Signaling Pathway

The fusion protein BCR-ABL, a hallmark of chronic myeloid leukemia (CML), possesses constitutively active ABL tyrosine kinase activity. This leads to the continuous activation of several downstream pathways that drive malignant transformation.[8][9]

Key downstream pathways inhibited by imatinib in BCR-ABL positive cells include:

-

Ras/MAPK Pathway: This pathway is central to regulating cell proliferation. BCR-ABL activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the transcription of genes that promote cell cycle progression.[9][10]

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell survival and apoptosis. Activated AKT phosphorylates and inactivates pro-apoptotic proteins, such as Bad, and activates transcription factors that promote cell survival.[10]

-

JAK/STAT Pathway: This pathway is involved in cell growth, differentiation, and survival. BCR-ABL can activate STAT proteins, which then translocate to the nucleus and induce the expression of genes that prevent apoptosis and promote proliferation.

The c-KIT Signaling Pathway

The c-KIT receptor is a transmembrane tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates. This activation triggers downstream signaling pathways that are vital for the proliferation and survival of certain cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are a key driver in gastrointestinal stromal tumors (GIST).

Imatinib inhibits the kinase activity of both wild-type and mutated forms of c-KIT, thereby blocking key downstream signaling pathways:

-

PI3K/AKT Pathway: Similar to its role downstream of BCR-ABL, this pathway promotes cell survival.

-

Ras/MAPK Pathway: This pathway stimulates cell proliferation.

-

JAK/STAT Pathway: Activation of this pathway contributes to cell growth and survival.

The PDGF-R Signaling Pathway

Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are receptor tyrosine kinases that play a crucial role in angiogenesis, cell growth, and division.[11] Upon binding to their ligands (PDGFs), the receptors dimerize and become activated through transphosphorylation.[11] Aberrant PDGFR signaling is implicated in various malignancies.

Imatinib effectively inhibits PDGFR, leading to the downregulation of its downstream signaling pathways, which largely overlap with those of BCR-ABL and c-KIT:

-

PLCγ Pathway: Activation of Phospholipase C gamma leads to the generation of second messengers that influence cell growth and motility.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of imatinib.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of imatinib on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.

Workflow:

Detailed Methodology (LanthaScreen™ Eu Kinase Binding Assay Example):

-

Reagent Preparation:

-

Prepare a 1X kinase buffer solution.

-

Dilute the target kinase (e.g., ABL, c-KIT, or PDGFR) to the desired concentration in the kinase buffer.

-

Prepare a serial dilution of imatinib in DMSO, followed by a further dilution in the kinase buffer.

-

Prepare a solution of the fluorescently labeled kinase tracer and a europium-labeled anti-tag antibody.

-

-

Assay Procedure:

-

Add the serially diluted imatinib solutions to the wells of a 384-well plate.

-

Add the kinase and antibody mixture to each well.

-

Add the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of measuring FRET.

-

Calculate the emission ratio to determine the degree of FRET.

-

Plot the emission ratio against the logarithm of the imatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of imatinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of imatinib in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of imatinib. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Incubation and Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each imatinib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the imatinib concentration and determine the IC50 value.

-

Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of specific proteins within the signaling pathways targeted by imatinib. A decrease in the phosphorylation of a downstream effector protein indicates inhibition of the upstream kinase.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated form of the target protein.

Detailed Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with imatinib for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-CrkL for BCR-ABL activity) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities to determine the relative change in protein phosphorylation upon imatinib treatment.

-

Conclusion

Imatinib's success as a targeted therapy is a direct consequence of its specific inhibition of the BCR-ABL, c-KIT, and PDGFR tyrosine kinases. By disrupting the signaling pathways that these kinases control, imatinib effectively halts the proliferation and survival of cancer cells that are dependent on their activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of imatinib and the development of next-generation kinase inhibitors. A thorough understanding of imatinib's molecular targets and mechanisms of action is essential for optimizing its clinical use and overcoming the challenges of drug resistance.

References

- 1. ashpublications.org [ashpublications.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. sinobiological.com [sinobiological.com]

- 13. researchgate.net [researchgate.net]

In Vitro Efficacy of Imatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Imatinib, a cornerstone of targeted cancer therapy. Imatinib mesylate is a potent and selective inhibitor of a specific subset of protein tyrosine kinases, fundamentally altering the landscape of treatment for various malignancies. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines common experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved in its assessment.

Core Mechanism of Action

Preclinical in vitro studies have established Imatinib as a tyrosine kinase inhibitor (TKI) that primarily targets the ABL kinase and its oncogenic fusion protein, BCR-ABL.[1][2][3] This targeted inhibition is the critical mechanism for its efficacy in Chronic Myeloid Leukemia (CML).[1][2] In addition to BCR-ABL, Imatinib also potently inhibits the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR).[1][2][4] This multi-targeted activity underlies its effectiveness in gastrointestinal stromal tumors (GIST) and other cancers driven by mutations in these kinases.[4] Imatinib exerts its effect by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[5][6] This action blocks the downstream signaling pathways that drive cell proliferation and survival in susceptible cancer cells.[5][7]

Quantitative Efficacy Data

The in vitro potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The IC50 values of Imatinib vary depending on the cell line and the specific kinase being targeted.

| Cell Line | Cancer Type | Target Kinase | IC50 Value (µM) | Reference(s) |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | <0.2 | [8] |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 2.64 | [9] |

| K562/DOX | Imatinib-Resistant CML | BCR-ABL | 6.65 | [9] |

| TM3 | Normal Leydig Cells | c-KIT/PDGFR | 6.42 (on day 4) | [10] |

| HGnF | Normal Gingival Fibroblasts | - | 55.95 (24h), 22.97 (48h) | [11] |

| Gastric Cancer Cells | Gastric Cancer | c-KIT/PDGFR | >50 (for significant cytotoxic effects) | [12] |

| T-cells (PHA-stimulated) | - | - | 2.9 | [13] |

| T-cells (DC-stimulated) | - | - | 3.9 | [13] |

Key Experimental Protocols

The in vitro evaluation of Imatinib's efficacy relies on a set of standardized experimental protocols designed to assess its impact on cell viability, proliferation, apoptosis, and target kinase activity.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of Imatinib on cancer cells.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells.

-

Seed cells (e.g., 5000 cells/well in a 96-well plate) and allow them to adhere overnight.

-

Treat cells with varying concentrations of Imatinib (e.g., 0, 2.5, 5, 10, 20 µM) for specified durations (e.g., 2, 4, 6 days).[10]

-

Add MTT reagent to each well and incubate for 3 hours at 37°C.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., Crystal Dissolving Solution).

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

CCK-8 Assay: This assay is similar to the MTT assay but uses a more sensitive water-soluble tetrazolium salt.

-

Seed cells (e.g., 2 x 10³ cells/well in a 96-well plate) and culture overnight.

-

Treat cells with different concentrations of Imatinib (e.g., 0, 2.5, 5, 10, 20, 40 µM) for various time points (e.g., 24, 48, 72, 96 hours).[11]

-

Add CCK-8 solution to each well and incubate for 3 hours at 37°C.

-

Measure the absorbance at 570 nm.[11]

-

Apoptosis Assays

These assays are crucial for determining whether Imatinib induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with Imatinib for a specified period (e.g., 48 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.[12] An increase in Annexin V-positive cells indicates the induction of apoptosis.[12]

-

Cell Cycle Analysis

This method determines the effect of Imatinib on the progression of cells through the different phases of the cell cycle.

-

Treat cells with various concentrations of Imatinib for a set time (e.g., 48 hours).

-

Harvest, wash, and fix the cells in ethanol.

-

Stain the cells with propidium iodide (PI), a DNA-intercalating agent.

-

Analyze the DNA content of the cells by flow cytometry. Imatinib treatment often leads to an accumulation of cells in the G0/G1 or G2/M phase of the cell cycle.[12][14]

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.

-

Treat cells with Imatinib for a specified duration.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated BCR-ABL, c-KIT, or downstream effectors like CrkL).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. A decrease in the phosphorylated form of the target kinase is indicative of Imatinib's inhibitory activity.[8]

Signaling Pathways and Experimental Workflows

Imatinib's Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, characteristic of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through multiple downstream signaling pathways. Imatinib directly inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.

Caption: Imatinib competitively inhibits the ATP binding site of the BCR-ABL kinase.

General Experimental Workflow for Assessing Imatinib Efficacy In Vitro

The in vitro assessment of Imatinib's efficacy typically follows a logical progression from initial screening for cytotoxicity to more detailed mechanistic studies.

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imatinib inhibits oral squamous cell carcinoma by suppressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imatinib-induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

The Role of Imatinib in Gastrointestinal Stromal Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of imatinib's role in the treatment of gastrointestinal stromal tumors (GISTs). It covers the molecular basis of GIST, the mechanism of imatinib action, clinical efficacy, resistance patterns, and the key experimental protocols used in GIST research.

Introduction: The Molecular Pathogenesis of GIST

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract.[1][2] The discovery of their underlying molecular drivers has revolutionized their treatment. The majority of GISTs, approximately 85%, are characterized by gain-of-function mutations in the KIT proto-oncogene, with an additional 5-7% harboring similar mutations in the platelet-derived growth factor receptor alpha (PDGFRA) gene.[3][4][5] These genes encode for receptor tyrosine kinases (RTKs). Under normal physiological conditions, the binding of a ligand (stem cell factor for KIT) triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which regulate vital cellular processes like proliferation, survival, and differentiation.[4][6]

In GIST, oncogenic mutations lead to ligand-independent, constitutive activation of these kinases, resulting in uncontrolled cell growth and tumor formation.[4][7] The development of imatinib mesylate (Gleevec), a selective tyrosine kinase inhibitor (TKI), represented a paradigm shift, moving GIST treatment from non-specific chemotherapy to targeted molecular therapy.[8][9]

Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding pocket of the KIT and PDGFRA kinases.[10][11] By occupying this site, imatinib stabilizes the inactive conformation of the kinase, preventing the binding of ATP.[3][10] This blockade inhibits the autophosphorylation necessary for kinase activation, thereby shutting down the downstream signaling pathways that drive GIST cell proliferation and survival.[10][12] The efficacy of imatinib is highly dependent on the specific type of mutation present in the KIT or PDGFRA gene, as different mutations can affect the kinase's conformation and its affinity for the drug.[2][3]

Clinical Efficacy of Imatinib

Imatinib has dramatically improved outcomes for patients with advanced GIST, achieving partial responses or stable disease in over 80% of cases.[2][8] Its use has also been established in the adjuvant setting to reduce recurrence risk after surgery and in the neoadjuvant setting to shrink tumors before surgery.[13][14]

Clinical trials have established imatinib as the standard first-line therapy for unresectable or metastatic GIST.[15] Long-term follow-up from major studies shows a significant improvement in survival compared to the pre-imatinib era.[15][16]

| Clinical Trial / Study | Patient Population | Imatinib Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| SWOG S0033 | Metastatic/Unresectable GIST | 400 mg vs. 800 mg daily | 47% (800 mg) vs. 21% (400 mg) for KIT exon 9 | ~20-24 months | ~50-57 months |

| EORTC 62005 | Metastatic/Unresectable GIST | 400 mg vs. 800 mg daily | - | ~2 years | ~4.8 years |

| MetaGIST Analysis | Pooled data from SWOG & EORTC | 400 mg vs. 800 mg daily | Confirmed benefit of 800 mg for KIT exon 9 | - | ~4.9 years |

Data compiled from multiple sources.[7][15][16][17]

The use of imatinib after surgical resection (adjuvant therapy) for patients with a high risk of recurrence is now standard practice. Studies have shown that longer durations of adjuvant therapy improve outcomes.[12][18]

| Clinical Trial | Patient Population | Treatment Arms | Key Finding |

| ACOSOG Z9001 | Resected, primary GIST (≥3 cm) | 1 year imatinib vs. Placebo | Imatinib significantly improved recurrence-free survival (RFS).[19] |

| SSGXVIII/AIO | High-risk resected GIST | 3 years imatinib vs. 1 year imatinib | 3 years of imatinib resulted in superior RFS and overall survival.[19][20] |

Neoadjuvant imatinib is used pre-operatively to reduce tumor size and surgical morbidity.[14][21] The typical duration is 6 to 9 months, or until maximum tumor shrinkage is achieved.[12][14]

The response to imatinib is strongly correlated with the tumor's genotype.

| Genotype | Imatinib Sensitivity & Dosing |

| KIT exon 11 mutation | Generally highly sensitive. Standard dose is 400 mg/day.[12][14][17] |

| KIT exon 9 mutation | Less sensitive to standard dose. Higher dose of 800 mg/day is recommended.[7][17][22] |

| PDGFRA exon 12, 18 (non-D842V) | Generally sensitive to imatinib 400 mg/day.[17] |

| PDGFRA exon 18 D842V mutation | Primarily resistant to imatinib.[1][7][23] |

| Wild-Type (no KIT/PDGFRA mutation) | Variable and generally lower sensitivity.[7][17] |

Mechanisms of Imatinib Resistance

Despite the initial success of imatinib, resistance is a major clinical challenge. Resistance can be primary (intrinsic lack of response) or secondary (acquired after an initial period of response).[8]

-

Primary Resistance: Occurs in about 10-15% of patients and is most commonly associated with specific genotypes, particularly the PDGFRA D842V mutation, which confers a conformational change that prevents imatinib binding.[3][8][17] GISTs with mutations in KIT exon 9 or wild-type GISTs also show higher rates of primary resistance.[17][24]

-

Secondary Resistance: Develops in approximately 50% of patients by 2 years of treatment.[1] The most common mechanism is the acquisition of secondary mutations within the KIT or PDGFRA gene, which either interfere directly with imatinib binding (e.g., the T670I "gatekeeper" mutation in KIT exon 14) or stabilize the active kinase conformation (e.g., mutations in the activation loop, KIT exon 17).[1][2][3] Other, less common mechanisms include amplification of the KIT gene, activation of alternative signaling pathways (e.g., AXL, FGFR), and loss of KIT protein expression.[1][25][26]

Key Experimental Protocols

The study of imatinib in GIST relies on a variety of molecular and cellular techniques to characterize tumors and predict or understand drug response.

Objective: To identify the primary driver mutation and any secondary resistance mutations. This is critical for predicting imatinib sensitivity and guiding treatment decisions.

Methodology:

-

DNA Extraction: Tumor tissue, either from surgical resection or biopsy, is used. Formalin-fixed, paraffin-embedded (FFPE) tissue is common. DNA is extracted using commercial kits.

-

PCR Amplification: Specific exons of KIT (typically 9, 11, 13, 14, 17) and PDGFRA (typically 12, 14, 18) are amplified using Polymerase Chain Reaction (PCR) with specific primers.

-

Sequencing: The amplified PCR products are purified and sequenced. Sanger sequencing has been the traditional gold standard. Next-Generation Sequencing (NGS) panels are increasingly used for their ability to detect a broader range of mutations and at lower allele frequencies.

-

Data Analysis: The resulting sequences are compared to a reference (wild-type) sequence to identify any mutations.

Objective: To determine the in vitro sensitivity of GIST cell lines to imatinib and other TKIs, often expressed as an IC50 (half-maximal inhibitory concentration).

Methodology:

-

Cell Culture: GIST cell lines (e.g., GIST-T1, which has a KIT exon 11 mutation) are cultured under standard conditions.

-

Drug Treatment: Cells are seeded into multi-well plates and treated with a range of imatinib concentrations for a set period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay.

-

MTT Assay: Measures mitochondrial reductase activity. A reagent (MTT) is converted to a colored formazan product by living cells, and the absorbance is read on a plate reader.

-

CellTiter-Glo® Luminescent Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: A dose-response curve is generated by plotting cell viability against drug concentration, from which the IC50 value is calculated.

Objective: To assess the phosphorylation status of KIT/PDGFRA and key downstream signaling proteins (e.g., AKT, MAPK/ERK) to confirm on-target drug activity.

Methodology:

-

Cell Lysis: GIST cells, treated with or without imatinib, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The intensity of the bands indicates the protein level.

Conclusion and Future Directions

Imatinib has fundamentally altered the natural history of GIST, transforming a once untreatable disease into a manageable chronic condition for many patients. Understanding the molecular mechanisms of its action and the landscape of resistance is paramount for optimizing therapy. Genotyping of tumors is now an indispensable tool for guiding first-line treatment decisions. The challenge of acquired resistance remains the primary hurdle, driving the development of next-generation TKIs (e.g., sunitinib, regorafenib) and novel therapeutic strategies. Future research will continue to focus on overcoming resistance by targeting bypass signaling pathways, exploring combination therapies, and developing more precise, genotype-specific inhibitors to further improve outcomes for patients with GIST.

References

- 1. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]

- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. oncologypro.esmo.org [oncologypro.esmo.org]

- 5. google.com [google.com]

- 6. maadi-clinical.byethost8.com [maadi-clinical.byethost8.com]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. David Baltimore - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Long-term follow-up shows 22% survival rate for advanced GIST | MDedge [mdedge.com]

- 17. Current Molecular Profile of Gastrointestinal Stromal Tumors and Systemic Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Imatinib alternating with regorafenib compared to imatinib alone for the first-line treatment of advanced gastrointestinal stromal tumor: The AGITG ALT-GIST intergroup randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A narrative review of imatinib-resistant gastrointestinal stromal tumors - Hayashi - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 26. mdpi.com [mdpi.com]

The Expanding Therapeutic Horizon of Imatinib: An In-depth Technical Guide to Early-Stage Research in Novel Cancer Indications

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025 - Imatinib, a cornerstone of targeted therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action, the inhibition of specific tyrosine kinases, has prompted extensive early-stage research into its potential efficacy against a broader range of malignancies. This technical guide provides a comprehensive overview of the preclinical and early clinical investigations of imatinib in other cancers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

I. Quantitative Efficacy of Imatinib in Novel Cancer Models

The therapeutic potential of imatinib in cancers beyond CML and GIST has been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings from this research, offering a comparative perspective on the drug's activity across different cancer types.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table consolidates the reported IC50 values for imatinib in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Key Target(s) | Reference |

| Ovarian Cancer | OVCAR-3 | ~3-5 | PDGFR, c-Kit | |

| HEY | ~3 | PDGFR | ||

| SK-OV-3 | >10 (Resistant) | PDGFR-negative | [1] | |

| CaOv3 | >10 (Resistant) | PDGFR-negative | [1] | |

| Prostate Cancer | DU145 | ~35 | c-Kit, PDGFR | [2] |

| PC3 | >20 (Paradoxical effect) | c-Kit, PDGFR | [3] | |

| Glioblastoma | Various | - | PDGFR | [4] |

| Melanoma | Various | - | c-Kit, PDGFR | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method. The data presented here are for comparative purposes.

Clinical Trial Outcomes

Early-phase clinical trials have provided valuable insights into the in vivo activity of imatinib in various cancers. The following tables summarize key efficacy data from these studies.

Table 1: Phase II Trial of Imatinib in Metastatic Castration-Resistant Prostate Cancer [1]

| Endpoint | Result |

| Partial PSA Response | 7.4% of patients |

| Stable PSA | 18.5% of patients |

| Median Progression-Free Survival | 3 months |

Table 2: Phase II Trial of Imatinib in Recurrent Malignant Gliomas (NABTC 99-08) [5]

| Histology | 6-Month Progression-Free Survival |

| Glioblastoma | 3% |

| Anaplastic Glioma | 10% |

Table 3: Imatinib in Melanoma with c-KIT Mutations

| Mutation Location | Objective Response Rate (ORR) |

| Exon 11 | High |

| Exon 13 | High |

II. Core Experimental Protocols

The following section details the methodologies for key experiments frequently cited in early-stage imatinib research. These protocols provide a foundation for designing and interpreting studies aimed at evaluating imatinib's efficacy in novel cancer contexts.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of imatinib for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protein Expression and Phosphorylation Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol for Phospho-PDGFR Analysis:

-

Cell Lysis: Treat cells with imatinib and/or a growth factor (e.g., PDGF) for the specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PDGFR (p-PDGFR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total PDGFR to normalize for protein loading.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with imatinib for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Apoptosis Detection: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with imatinib, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Quadrant Analysis:

-

Annexin V- / PI- (Lower Left): Viable cells.

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Upper Left): Necrotic cells.

-

In Vivo Tumor Growth Assessment: Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.

Hypothetical Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers.

-

Drug Administration: Randomize the mice into treatment and control groups. Administer imatinib (or vehicle control) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Volume Measurement: Continue to measure tumor volume at regular intervals throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Tissue Analysis: Immunohistochemistry for c-Kit

Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins within a tissue sample.

Protocol:

-

Tissue Preparation: Fix the tumor tissue in formalin and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the c-Kit epitope.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for c-Kit.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.

-

Microscopic Evaluation: Examine the slides under a microscope to assess the intensity and localization of c-Kit staining within the tumor cells.

III. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of imatinib's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Signaling Pathways Targeted by Imatinib

Caption: Imatinib inhibits PDGFR and c-KIT signaling pathways.

Experimental Workflow: In Vitro Drug Efficacy Testing

Caption: Workflow for in vitro evaluation of Imatinib's efficacy.

Logical Relationship: Clinical Trial Design for Imatinib in a Novel Indication

Caption: Logical progression of a clinical trial for Imatinib.

IV. Conclusion

The early-stage research on imatinib in cancers other than CML and GIST reveals a complex picture. While preclinical studies have demonstrated promising activity in certain contexts, particularly in tumors harboring specific mutations in c-KIT or overexpressing PDGFR, the translation to clinical efficacy has been met with mixed results. The data presented in this guide underscore the importance of patient selection based on molecular biomarkers to identify those most likely to respond to imatinib therapy. The detailed experimental protocols and visualized workflows provide a practical framework for researchers to further investigate the potential of imatinib and other tyrosine kinase inhibitors in novel cancer indications. Future research should continue to focus on identifying predictive biomarkers and exploring rational combination strategies to enhance the therapeutic reach of this pioneering targeted agent.

References

- 1. Phase II study of imatinib mesylate in patients with prostate cancer with evidence of biochemical relapse after definitive radical retropubic prostatectomy or radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paradoxical and contradictory effects of imatinib in two cell line models of hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

Cellular uptake and metabolism of Imatinib

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imatinib, a tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2][3] Its clinical efficacy is critically dependent on achieving adequate intracellular concentrations, which are governed by a complex interplay of cellular uptake and efflux transporters, as well as its metabolic fate. This guide provides a detailed examination of the molecular mechanisms underlying the cellular transport and metabolism of imatinib. We synthesize quantitative data from numerous studies, outline detailed experimental protocols for investigating these processes, and provide visual representations of the key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Cellular Uptake and Efflux of Imatinib

The net intracellular accumulation of imatinib is a dynamic process balanced by influx and efflux transporters. The uptake is an active, temperature-dependent process, indicating that it is mediated by transporters rather than simple diffusion.[4][5][6][7]

Influx Transporters

The primary mechanism for imatinib entry into target cells has been a subject of considerable debate, with several transporters implicated.

-

Organic Cation Transporter 1 (OCT1/SLC22A1): For many years, OCT1 was considered the main influx transporter for imatinib.[4][5][8][9] Several studies demonstrated that OCT1 expression and activity levels in CML patients correlated with molecular response to imatinib therapy.[8][9] However, this role has been challenged by compelling contradictory evidence. Multiple studies using OCT1-expressing cell lines, Xenopus oocytes, and Oct1-knockout mice have shown that OCT1 overexpression does not lead to increased imatinib accumulation, suggesting that imatinib is not a substrate for OCT1.[6][10][11][12] These findings indicate that OCT1 is likely not a valid biomarker for imatinib resistance or uptake.[6][11]

-

Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1): More recent evidence points to MATE1 as a key transporter for imatinib. One study found that MATE1 transports imatinib with a significantly higher affinity than OCT1.[13] This research also showed that MATE1 expression, but not OCT1, was reduced in bone marrow cells from CML patients who did not respond to imatinib, suggesting MATE1 is a more critical determinant of therapeutic success.[13]

-

Other Transporters: Organic Cation Transporter 2 (OCT2) has also been shown to function as an imatinib transporter in vitro.[13] The clinical relevance of this finding, however, requires further investigation. The uptake of imatinib can also be influenced by the extracellular pH, with a slightly acidic microenvironment reducing cellular accumulation.[12]

Efflux Transporters and Drug Resistance

The active efflux of imatinib from cancer cells is a major mechanism of drug resistance. This process is primarily mediated by ATP-binding cassette (ABC) transporters.

-

ABCB1 (P-glycoprotein/MDR1): ABCB1 is a well-characterized efflux pump that actively transports imatinib out of cells.[4][5][14] Overexpression of ABCB1 has been linked to reduced intracellular imatinib levels and clinical resistance.[4][5][15]

-

ABCG2 (Breast Cancer Resistance Protein/BCRP): ABCG2 is another important efflux transporter that contributes to imatinib resistance.[1][14][16] Like ABCB1, it actively removes imatinib from the intracellular space, thereby reducing its efficacy.[14][17]

The differential expression of these influx and efflux transporters can be a critical determinant of intracellular drug levels and, consequently, a primary cause of resistance to imatinib therapy.[5]

Caption: Cellular influx and efflux of Imatinib mediated by key transporters.

Metabolism of Imatinib

Imatinib is extensively metabolized, primarily in the liver by the cytochrome P450 (CYP) enzyme system.[3][18] The biotransformation of imatinib is a key factor in its clearance and potential for drug-drug interactions.

Primary Metabolic Pathway

The main metabolic pathway for imatinib is the N-demethylation of the piperazine ring. This reaction is predominantly catalyzed by CYP3A4 and, to a lesser extent, CYP3A5.[2][14][18][19][20] This process results in the formation of its major active metabolite, CGP74588 (N-desmethylimatinib).[14][18][21][22] CGP74588 exhibits in vitro activity similar to the parent drug and circulates in plasma at levels approximately 10-15% of the imatinib concentration.[18][20]